molecular formula C34H58N2O26 B13438147 Gal(b1-4)GlcNAc(b1-2)Man(a1-3)Man(b1-4)GlcNAc

Gal(b1-4)GlcNAc(b1-2)Man(a1-3)Man(b1-4)GlcNAc

Cat. No.: B13438147
M. Wt: 910.8 g/mol
InChI Key: OCSOBSUUWBKZDH-IOJVFWHYSA-N
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Description

O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose is a complex oligosaccharide. This compound is composed of multiple sugar units linked together through glycosidic bonds. It is often found in various biological systems and plays a crucial role in cellular recognition and signaling processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose involves multiple steps, each requiring precise control of reaction conditions to ensure the correct formation of glycosidic bonds. The general synthetic route includes:

    Protection of Hydroxyl Groups: Protecting groups are used to selectively block hydroxyl groups that are not involved in the glycosylation reaction.

    Glycosylation: Formation of glycosidic bonds between sugar units using glycosyl donors and acceptors. Common reagents include trichloroacetimidates and thioglycosides.

    Deprotection: Removal of protecting groups to yield the final oligosaccharide.

Industrial Production Methods

Industrial production of this compound typically involves enzymatic synthesis due to its high specificity and efficiency. Enzymes such as glycosyltransferases are used to catalyze the formation of glycosidic bonds under mild conditions, reducing the need for extensive protection and deprotection steps.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert carbonyl groups within the sugar units to hydroxyl groups.

    Substitution: Nucleophilic substitution reactions can occur at the anomeric carbon, leading to the formation of different glycosidic linkages.

Common Reagents and Conditions

    Oxidation: Reagents such as periodic acid or bromine water are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Substitution: Glycosyl donors like trichloroacetimidates and thioglycosides are used under acidic or basic conditions.

Major Products

The major products of these reactions include various derivatives of the original oligosaccharide, such as oxidized or reduced forms, and oligosaccharides with different glycosidic linkages.

Scientific Research Applications

O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose has several applications in scientific research:

    Chemistry: Used as a model compound to study glycosylation reactions and the synthesis of complex carbohydrates.

    Biology: Plays a role in cell-cell recognition and signaling, making it a valuable tool in studying cellular processes.

    Medicine: Investigated for its potential in drug delivery systems and as a therapeutic agent in treating diseases related to glycosylation disorders.

    Industry: Used in the production of glycosylated products, such as bioactive compounds and functional foods.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as lectins and glycosyltransferases. These interactions can modulate various cellular pathways, including signal transduction and immune responses. The precise mechanism involves the binding of the oligosaccharide to its target, leading to conformational changes and subsequent activation or inhibition of downstream pathways.

Comparison with Similar Compounds

Similar Compounds

  • O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose
  • O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose

Uniqueness

The uniqueness of O-beta-D-Galactopyranosyl-(1→4)-O-2-(acetylamino)-2-deoxy-beta-D-glucopyranosyl-(1→2)-O-alpha-D-mannopyranosyl-(1→3)-O-beta-D-mannopyranosyl-(1→4)-2-(acetylamino)-2-deoxy-beta-D-glucopyranose lies in its specific glycosidic linkages and the presence of acetylamino groups. These structural features confer unique biological activities and make it a valuable compound for various applications.

Properties

Molecular Formula

C34H58N2O26

Molecular Weight

910.8 g/mol

IUPAC Name

N-[(3R,4R,5S,6R)-5-[(2S,3S,4S,5R,6R)-4-[(2R,3S,4S,5S,6R)-3-[(2S,3R,4R,5S,6R)-3-acetamido-4-hydroxy-6-(hydroxymethyl)-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide

InChI

InChI=1S/C34H58N2O26/c1-8(42)35-15-20(47)26(13(6-40)54-30(15)53)60-33-25(52)28(19(46)12(5-39)56-33)61-34-29(23(50)18(45)11(4-38)57-34)62-31-16(36-9(2)43)21(48)27(14(7-41)58-31)59-32-24(51)22(49)17(44)10(3-37)55-32/h10-34,37-41,44-53H,3-7H2,1-2H3,(H,35,42)(H,36,43)/t10-,11-,12-,13-,14-,15-,16-,17+,18-,19-,20-,21-,22+,23+,24-,25+,26-,27-,28+,29+,30?,31+,32+,33+,34-/m1/s1

InChI Key

OCSOBSUUWBKZDH-IOJVFWHYSA-N

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H](O[C@@H]2O[C@H]3[C@@H]([C@H](O[C@H]([C@H]3O)O[C@@H]4[C@H](OC([C@@H]([C@H]4O)NC(=O)C)O)CO)CO)O)CO)O)O)CO)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)O

Canonical SMILES

CC(=O)NC1C(C(C(OC1O)CO)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)OC4C(C(C(C(O4)CO)OC5C(C(C(C(O5)CO)O)O)O)O)NC(=O)C)O)O

Origin of Product

United States

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